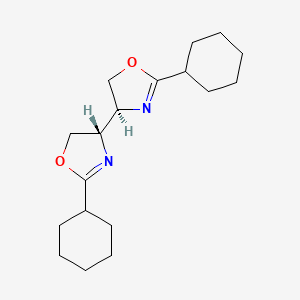
(4S,4'S)-2,2'-Dicyclohexyl-4,4',5,5'-tetrahydro-4,4'-bioxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,4’S)-2,2’-Dicyclohexyl-4,4’,5,5’-tetrahydro-4,4’-bioxazole is a chemical compound known for its unique structural properties. This compound is characterized by the presence of two oxazole rings, each fused with a cyclohexane ring. The stereochemistry of the compound is defined by the (4S,4’S) configuration, indicating the specific spatial arrangement of the atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-Dicyclohexyl-4,4’,5,5’-tetrahydro-4,4’-bioxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable diacid chloride, followed by cyclization to form the oxazole rings. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4S,4’S)-2,2’-Dicyclohexyl-4,4’,5,5’-tetrahydro-4,4’-bioxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles with different oxidation states.
Reduction: Reduction reactions can convert the oxazole rings into more saturated heterocycles.
Substitution: The compound can participate in substitution reactions where functional groups on the cyclohexane rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce more saturated heterocyclic compounds.
Aplicaciones Científicas De Investigación
(4S,4’S)-2,2’-Dicyclohexyl-4,4’,5,5’-tetrahydro-4,4’-bioxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (4S,4’S)-2,2’-Dicyclohexyl-4,4’,5,5’-tetrahydro-4,4’-bioxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
Uniqueness
(4S,4’S)-2,2’-Dicyclohexyl-4,4’,5,5’-tetrahydro-4,4’-bioxazole is unique due to its specific stereochemistry and the presence of cyclohexane rings, which impart distinct physical and chemical properties. These features differentiate it from other similar compounds and contribute to its specific applications and reactivity.
Propiedades
Fórmula molecular |
C18H28N2O2 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
(4S)-2-cyclohexyl-4-[(4S)-2-cyclohexyl-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H28N2O2/c1-3-7-13(8-4-1)17-19-15(11-21-17)16-12-22-18(20-16)14-9-5-2-6-10-14/h13-16H,1-12H2/t15-,16-/m1/s1 |
Clave InChI |
NFSGJBRKEFVCAC-HZPDHXFCSA-N |
SMILES isomérico |
C1CCC(CC1)C2=N[C@H](CO2)[C@H]3COC(=N3)C4CCCCC4 |
SMILES canónico |
C1CCC(CC1)C2=NC(CO2)C3COC(=N3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)

![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)

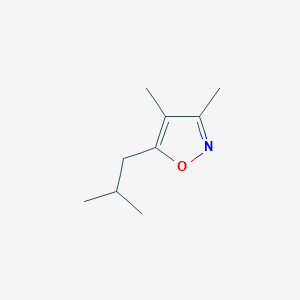
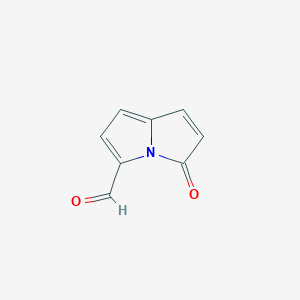
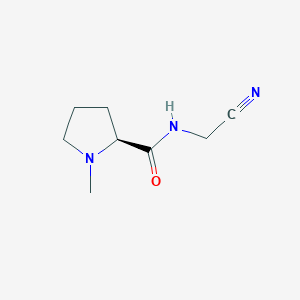

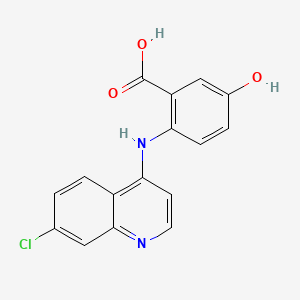

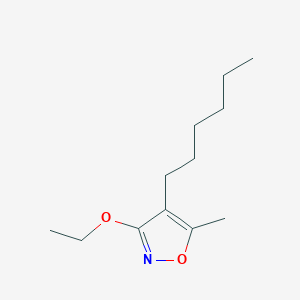
![5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-](/img/structure/B12887457.png)


